6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

Surfactant Chemistry Physical Organic Chemistry Supramolecular Chemistry

Sourcing a hydroxylated quaternary ammonium reference standard with the correct bromide counterion for Colesevelam impurity profiling presents supply challenges; non-hydroxylated analogs (e.g., hexyltrimethylammonium bromide) lack the terminal -OH group critical for chromatographic resolution and hydrogen-bonding specificity. • Colesevelam ANDA Standard: Validated Hydroxyquat impurity for HPLC/GC-MS method development; distinct MW (240.18 g/mol) vs. the chloride analog (195.73 g/mol) ensures unambiguous peak assignment in QC workflows. • Research Versatility: Also employed as an alkylating agent for hydrophobic vitamin B12 derivative synthesis and in supramolecular assemblies leveraging the single H-bond donor (count = 1). • Supply Assurance: Available at ≥95% purity with full characterization data; multiple stock points enable expedited global fulfillment.

Molecular Formula C9H22BrNO
Molecular Weight 240.185
CAS No. 118843-18-8
Cat. No. B585014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide
CAS118843-18-8
Molecular FormulaC9H22BrNO
Molecular Weight240.185
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCO.[Br-]
InChIInChI=1S/C9H22NO.BrH/c1-10(2,3)8-6-4-5-7-9-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1
InChIKeyHUCAMSNMGAEXCX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide: Functionalized Quaternary Ammonium Salt


6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is a quaternary ammonium salt with the molecular formula C9H22BrNO and a molecular weight of 240.18 g/mol [1]. It belongs to the class of alkyltrimethylammonium bromides, distinguished by a terminal hydroxyl group on its C6 alkyl chain. This functionalization imparts unique solubility and reactivity profiles compared to non-hydroxylated analogs [2]. The compound is commercially available with a purity of ≥95% and serves as a key reference standard in pharmaceutical impurity profiling and as a reactant in specialized synthetic applications [3].

Why This Compound Cannot Be Simply Substituted


Direct substitution with non-hydroxylated analogs such as hexyltrimethylammonium bromide (C6TAB) or with other counterion variants (e.g., chloride) introduces significant functional and analytical discrepancies. The terminal hydroxyl group of the target compound alters its hydrophilicity, hydrogen-bonding capacity, and solvation behavior, which in turn affects its aggregation properties and reactivity in aqueous and biphasic systems [1]. In pharmaceutical impurity analysis, the bromide counterion is critical for accurate reference standard characterization and chromatographic behavior, distinguishing it from the chloride counterpart used in Colesevelam impurity profiling [2]. These differences preclude simple interchange and necessitate compound-specific procurement.

Evidence for Functional Group-Driven Differentiation


Hydroxyl Group Enables Hydrogen-Bonding Capacity

The target compound contains one hydrogen bond donor and two hydrogen bond acceptors, as computed from its molecular structure. In contrast, the non-hydroxylated analog hexyltrimethylammonium bromide (C6TAB, CAS 2650-53-5) lacks any hydrogen bond donors and has only one hydrogen bond acceptor [1]. This structural difference directly impacts solvation, aggregation behavior, and interactions with polar substrates or solvents [2].

Surfactant Chemistry Physical Organic Chemistry Supramolecular Chemistry

Bromide Counterion Distinguishes from Chloride Analog

The target compound (bromide salt, MW 240.18) is a designated impurity reference standard for Colesevelam hydrochloride, a bile acid sequestrant. Its chloride analog (6-hydroxyhexyl trimethylammonium chloride, CAS 676578-21-5, MW 195.73) is also used as an impurity standard [1]. The differing counterions (Br⁻ vs. Cl⁻) result in distinct molecular weights and chromatographic retention times, necessitating the use of the specific bromide salt for accurate analytical method development, validation, and quality control in ANDA submissions [2].

Pharmaceutical Analysis Reference Standards Colesevelam Impurity

Documented Use in Hydrophobic Vitamin B12 Alkylation

The target compound has been specifically employed as a reactant in the alkylation of hydrophobic vitamin B12 derivatives, as documented in a peer-reviewed study . This application leverages the compound's cationic quaternary ammonium headgroup and hydroxyl-terminated alkyl chain to facilitate reactions in biomimetic systems. While direct comparative alkylation yields are not reported for analogs, the use of this specific bromide salt in the published protocol establishes it as a validated reagent for this niche synthetic transformation [1].

Bioinorganic Chemistry Synthetic Methodology Vitamin B12 Models

Purity Specification Supports Reproducible Workflows

The target compound is supplied with a documented purity of ≥95%, as specified by commercial vendors [1]. While direct comparative purity data for non-hydroxylated analogs are not provided in the same context, this specification ensures that the material meets the minimum threshold for use as a reference standard and for synthetic applications requiring known purity. The availability of this quantitative purity metric allows for accurate stoichiometric calculations and reliable analytical method performance [2].

Chemical Procurement Analytical Method Development Quality Control

Application Scenarios for This Quaternary Ammonium Salt


Colesevelam Impurity Reference Standard

This compound is specifically used as a reference standard for the identification and quantification of the Hydroxyquat impurity in Colesevelam hydrochloride drug substance and drug product. Its bromide salt form is essential for accurate HPLC and GC-MS method development, validation, and routine quality control testing required for ANDA submissions [1]. The distinct molecular weight of the bromide salt (240.18 g/mol) versus the chloride analog (195.73 g/mol) ensures unambiguous peak assignment and quantitation [2].

Vitamin B12 Derivative Synthesis

Researchers synthesizing hydrophobic vitamin B12 derivatives can employ this compound as an alkylating agent to introduce a cationic, hydroxyl-terminated C6 chain onto the corrin ring system. This modification is valuable for studying the effects of quaternary ammonium groups on cofactor reactivity, host-guest complexation, and electrochemical carbon-skeleton rearrangements in biomimetic systems [3]. The use of the exact compound cited in the primary literature ensures experimental reproducibility.

Hydroxyl-Functionalized Surfactant Design

In surfactant science and supramolecular chemistry, the terminal hydroxyl group of this compound (H-bond donor count = 1) enables the design of mixed micelles, vesicles, or host-guest assemblies that require specific hydrogen-bonding interactions with polar substrates or co-solutes [4]. This differentiates it from non-hydroxylated alkyltrimethylammonium bromides (H-bond donor count = 0), offering a tunable handle for modulating aggregation behavior and solubilization capacity in aqueous and biphasic systems [5].

Technical Documentation Hub

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